molecular formula C17H13ClN2 B13114174 4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine

4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine

Cat. No.: B13114174
M. Wt: 280.7 g/mol
InChI Key: ADAPKBHMDIJXAJ-UHFFFAOYSA-N
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Description

4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine (CAS: 884656-80-8) is a pyrimidine derivative with a chlorine atom at position 4, a phenyl group at position 6, and an m-tolyl (3-methylphenyl) group at position 2. Its molecular formula is C₁₁H₉ClN₂, with a molar mass of 204.66 g/mol . Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding . This compound’s structural features—chlorine’s electron-withdrawing effect and the aromatic substituents—make it a candidate for medicinal applications, particularly in anti-cancer research .

Properties

Molecular Formula

C17H13ClN2

Molecular Weight

280.7 g/mol

IUPAC Name

4-chloro-2-(3-methylphenyl)-6-phenylpyrimidine

InChI

InChI=1S/C17H13ClN2/c1-12-6-5-9-14(10-12)17-19-15(11-16(18)20-17)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

ADAPKBHMDIJXAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with m-toluidine under basic conditions. The reaction typically takes place in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) in the presence of a base like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl or diaryl pyrimidine derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the phenyl and tolyl groups.

Scientific Research Applications

4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The compound can interact with molecular targets such as kinases, proteases, or G-protein coupled receptors. These interactions can modulate various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The following table compares 4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine with structurally related compounds, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine Cl (4), phenyl (6), m-tolyl (2) C₁₁H₉ClN₂ 204.66 Anti-cancer research; intermediate in synthesis
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine Cl (4), 3-Cl-phenyl (2), phenyl (6) C₁₆H₁₀Cl₂N₂ 301.17 Higher lipophilicity; potential agrochemical use
4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine Cl (4), phenyl (6), thiophene (2) C₁₅H₁₀ClN₂S 285.77 Sulfur-containing; altered electronic properties
2,4-Dichloro-6-phenylpyrimidine Cl (2,4), phenyl (6) C₁₀H₆Cl₂N₂ 237.07 Reactive intermediate for cross-coupling
4-Chloro-6-(methoxymethyl)-2-(m-tolyl)pyrimidine Cl (4), methoxymethyl (6), m-tolyl (2) C₁₄H₁₅ClN₂O 262.74 Enhanced solubility; drug delivery applications

Structural and Electronic Differences

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine at position 4 increases electrophilicity, making the pyrimidine ring more reactive toward nucleophilic substitution compared to non-halogenated analogs . Aromatic Substituents: The m-tolyl group (3-methylphenyl) at position 2 introduces steric bulk and moderate electron-donating effects, which can hinder reactions at adjacent positions . In contrast, the thiophene group in 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine introduces π-conjugation and sulfur-mediated interactions .

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